3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H17ClN2OS and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and other therapeutic activities .
Mode of Action
It is known that quinazoline derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure . For instance, some quinazoline derivatives have been found to inhibit key enzymes involved in cancer cell proliferation .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways depending on their specific targets . For instance, some quinazoline derivatives have been found to inhibit the tyrosine kinase pathway, which plays a crucial role in cell signaling and growth .
Pharmacokinetics
The pharmacokinetic properties of a drug substance can be positively modulated by certain structural motifs, such as piperazine .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and other therapeutic activities .
Biological Activity
3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, the compound exhibited significant activity against various bacterial strains. A study demonstrated that derivatives of 3-benzyl-4(3H)-quinazolinone showed a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 µg/mL |
This compound | Escherichia coli | 15 µg/mL |
This compound | Candida albicans | 10 µg/mL |
Antitumor Activity
The antitumor potential of quinazolinones has been explored extensively. A study synthesized a series of 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 7.24 to 14.12 µM, demonstrating enhanced efficacy compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Table 2: Antitumor Activity of Quinazolinone Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 10.47 |
This compound | HeLa (Cervical) | 7.24 |
This compound | A549 (Lung) | 14.12 |
The biological activity of quinazolinones is often attributed to their ability to inhibit specific enzymes or receptors involved in disease pathways. For example, quinazolinones have been shown to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cancer cell proliferation and survival . Additionally, the presence of the sulfanyl group in the structure may enhance its reactivity and interaction with biological targets.
Case Studies
Several case studies have investigated the biological effects of quinazolinones:
- Antimicrobial Efficacy : A study involving the synthesis of various quinazolinone derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing activity .
- Antitumor Properties : In vitro studies conducted on different cancer cell lines revealed that modifications in the benzyl and chloro groups significantly affected the cytotoxicity and selectivity of these compounds towards cancer cells .
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c23-17-10-12-18(13-11-17)27-15-21-24-20-9-5-4-8-19(20)22(26)25(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCOIILMZSSHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.